ISOHUMULONE
CAS No.: 10306-63-5
Cat. No.: VC0078105
Molecular Formula: C21H30O5
Molecular Weight: 362.463
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10306-63-5 |
|---|---|
| Molecular Formula | C21H30O5 |
| Molecular Weight | 362.463 |
Introduction
Chemical Structure and Properties
Molecular Structure
Isohumulone has a molecular formula of C21H30O5 and a molecular weight of 362.5 g/mol . Structurally, it is derived from humulone, which is a phloroglucinol derivative with three isoprenoid side-chains: two prenyl groups and one isovaleryl group . During isomerization, the acylated prenyl side chain of humulone undergoes a contraction to form isohumulone with a modified ring structure .
Physical and Chemical Properties
Isohumulone exists as a complex mixture of related compounds with similar structures. It contains several functional groups including carbonyl, hydroxyl, and unsaturated carbon bonds that contribute to its chemical reactivity . In brewing chemistry, isohumulone is notably more soluble than humulone at typical brewing pH levels, which is crucial for its effectiveness as a bittering agent .
Isomers of Isohumulone
Isohumulone exists in multiple stereoisomeric forms, primarily as cis- and trans-isomers . The cis-isomers are more prevalent and stable with a half-life of approximately 5 years, compared to trans-isomers with a half-life of about 1 year . The ratio between these isomers is approximately 68:32 in favor of the cis forms . This difference in stability is attributed to the lower steric impedance between the large vicinal side chains in the cis configuration .
Three major homologs exist for isohumulone:
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Isohumulone (derived from humulone)
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Isocohumulone (derived from cohumulone)
Each of these homologs can exist in both cis and trans configurations, resulting in six primary isohumulone derivatives in beer .
Preparation and Synthesis
Industrial Production
The industrial production of isohumulone involves the extraction of humulone from hops, followed by its isomerization. The process typically follows these steps:
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Extraction of humulones from hop extract using an appropriate solvent like isohexane
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Separation of humulones into an aqueous phase using alkaline conditions (pH 8.2-9.0)
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Isomerization of humulones using heat and magnesium ions as catalysts
The isomerization can be achieved through thermal treatment or by using alkaline conditions. Often, magnesium sulfate is used as a catalyst to facilitate the isomerization process . The reaction typically reaches completion (>98% conversion) when monitored by high-pressure liquid chromatography (HPLC) or ultraviolet (UV) spectroscopy .
Laboratory Synthesis
A detailed laboratory synthesis procedure for isohumulone, based on patent information, involves the following steps:
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Dissolving hop extract in isohexane
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Adding aqueous KOH solution (3%) to provide approximately 1.1 molar equivalents of KOH to humulones
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Mixing at 40°C for 20 minutes
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Separating the aqueous phase containing humulones
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Adding magnesium sulfate solution to catalyze isomerization
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Refluxing until >99% conversion is achieved (typically 1.25 hours)
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Cooling to 85°C and adding sulfuric acid (35%) to break metal-isohumulone chelates
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Extracting with isohexane and washing to remove metal salts
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Adjusting pH to 7.0 with KOH and separating the aqueous layer
This process results in isohumulone with HPLC purity of approximately 94.36% and a yield of 93.21% of the original humulones .
Biological Activities
Effects on Metabolism and Obesity
Isohumulones have demonstrated significant anti-obesity effects in both animal models and human studies. Research shows that isohumulones can:
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Reduce body weight gain in C57BL/6N and KK-A mice fed a high-fat diet
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Activate peroxisome proliferator-activated receptors (PPARs) that regulate fatty acid and carbohydrate metabolism
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Reduce the size and increase apoptosis of hypertrophic adipocytes
These effects suggest that isohumulones may be effective in preventing obesity and related metabolic disorders by modulating lipid metabolism through PPAR activation .
Anti-inflammatory Effects
Isohumulones exhibit anti-inflammatory properties through various mechanisms:
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Inhibition of lipopolysaccharide-induced inducible nitric oxide synthase (iNOS) activity with IC50 values of 5.9–18.4 µg/mL
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Increase in plasma adiponectin and high-molecular-weight adiponectin levels
Antibacterial Properties
Isohumulones demonstrate notable antibacterial activity against various bacterial strains:
Table 1: Antibacterial Activity of Isohumulone and Related Compounds
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| Isohumulone | 16 | Staphylococcus aureus |
| Trans-isohumulone | 0.8 | Bacillus subtilis |
| Humulone | 32 | Micrococcus lysodeikticus |
| Lupulone | 1.6 - 12.5 | Listeria monocytogenes |
The antibacterial effects are attributed to isohumulone's ability to disrupt bacterial cell membranes by interfering with the phosphoenolpyruvate (PEP) transport system in Gram-positive bacteria, leading to membrane leakage and inhibition of essential cellular functions.
Renal Protective Effects
Research on Dahl salt-sensitive hypertensive rats has shown that isohumulones can ameliorate renal injury:
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Isohumulones significantly decreased mean blood pressure compared to control group (158.1±8.7 vs. 177.5±3.7 mmHg)
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Prevention of proteinuria development (61.7±26.8 vs. 117.2±9.8 mg/day)
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Reduction in glomerulosclerosis and interstitial fibrosis scores
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Decreased reactive oxygen species (ROS) production in glomeruli
These findings suggest that isohumulones may prevent the progression of renal injury caused by hypertension through antioxidative effects .
Analytical Methods for Isohumulone Detection
Several analytical methods have been developed for the detection and quantification of isohumulones in hops and beer:
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High-pressure liquid chromatography (HPLC) is commonly used to monitor the isomerization process and determine purity
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Ultraviolet (UV) spectroscopy provides a simple method for analyzing isohumulone concentration
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Multiple injections in a single experimental run (MISER) extracted ion LC-MS offers a rapid approach for analyzing multiple samples in a short time
The MISER LC-MS method enables the analysis of 70 different beers in 74 minutes, providing a comparative assessment of humulones and isohumulones present, achieving an equivalent time of 1 minute per sample . This approach allows for high-throughput analysis and significant time savings for both production quality control and research purposes .
Pharmacokinetics and Metabolism
Studies on the pharmacokinetics and metabolism of isohumulones have revealed:
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Isohumulones undergo phase II metabolism, which reduces their bioavailability
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Oxidation can occur at the 3-methyl-2-butenyl side chains and the isohexenoyl side chain
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Microsomal metabolism results in the formation of trans-humulinic acids, cis-humulinic acids, hydroperoxy-alloiso-α-acids, and hydroxylated alloiso-α-acids
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Degradation into cyclic substances such as tricyclohumols can occur
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Cytochrome P450 2C9 is primarily responsible for isohumulone oxidation
In human pharmacokinetic studies, reduced forms of isohumulones showed longer half-life than standard isohumulones after beer consumption .
Therapeutic Applications
The diverse biological activities of isohumulones suggest several potential therapeutic applications:
Metabolic Syndrome and Diabetes Management
Isohumulones show promise for managing components of metabolic syndrome:
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KDT501, an isohumulone-based drug, reduced systemic inflammation markers and improved postmeal plasma triglyceride levels in insulin-resistant participants
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Isohumulones may serve as medical nutrition therapy to treat or prevent metabolic syndrome and related disorders including diabetes and dyslipidemia
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Their ability to activate PPARs without significant weight gain offers advantages over current PPAR-targeting drugs
Cancer Prevention
Early research indicates potential cancer chemopreventive properties:
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Isohumulones are potent inducers of NAD(P)H:quinone reductase (QR) activity, with CD values (concentrations required to double QR activity) in the range of 1.3 to 10.2 µg/mL
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Trans-isohumulone showed the highest potency among the isomers studied
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Inhibition of inflammatory mediators may contribute to potential cancer preventive effects
Renal Protection
The antioxidative and anti-inflammatory properties of isohumulones suggest applications in protecting renal function, particularly in hypertensive conditions .
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